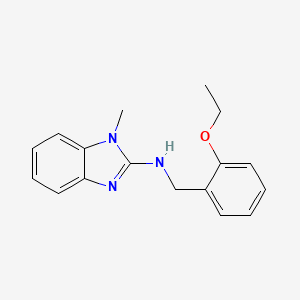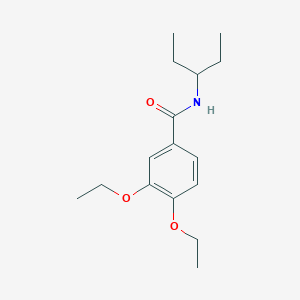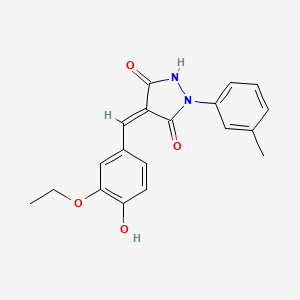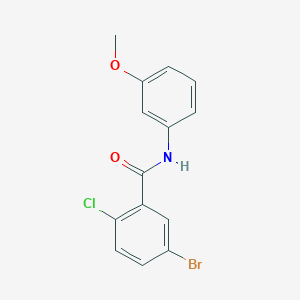![molecular formula C19H25N3O2 B5804381 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria. However, due to its high potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also activates the kappa-opioid receptor, which can produce dysphoria and hallucinations. The exact mechanism of action of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also produces a sense of euphoria and well-being, which can lead to addiction and dependence with repeated use. 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been shown to have a high affinity for the mu-opioid receptor, and is more potent than morphine in producing analgesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It can be used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, its high potential for abuse and addiction make it a challenging substance to work with, and it should only be used in a controlled laboratory setting by trained professionals.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone, including the development of new opioid drugs that are less addictive and have fewer side effects. Researchers are also investigating the use of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone in the treatment of chronic pain and other medical conditions. Additionally, studies are being conducted to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence, which could lead to the development of new treatments for addiction and overdose.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone involves several steps, including the reaction of 4-chlorobutyryl chloride with morpholine to form 4-(4-morpholinyl)butyryl chloride. This intermediate is then reacted with 2,6-dimethyl-4-(3-nitrophenyl)pyridine to form 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone. The synthesis process requires specialized equipment and expertise, and should only be attempted by trained professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been studied extensively for its analgesic effects, and has been found to be a potent agonist of the mu-opioid receptor. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioid drugs. 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been used in research studies to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence.
Propiedades
IUPAC Name |
2,6-dimethyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-18(17-7-4-3-5-8-17)19(23)20-16(2)22(15)10-6-9-21-11-13-24-14-12-21/h3-5,7-8H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYHKNDGAOWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCCN2CCOCC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)


![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)
![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)